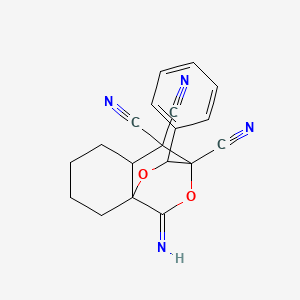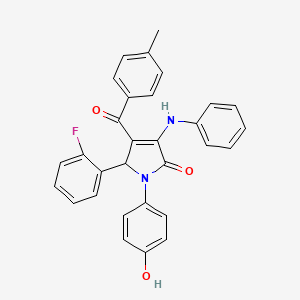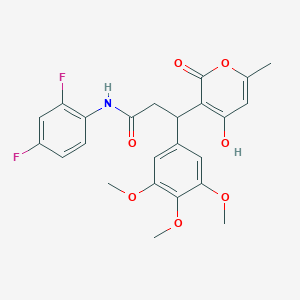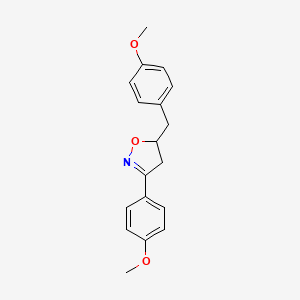
9-imino-2-phenyltetrahydro-3,8a-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Imino-12-phenyl-9,11-dioxatricyclo[6220~1,6~]dodecane-7,7,8-tricarbonitrile is a complex organic compound known for its unique tricyclic structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile typically involves the reaction of 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile with aromatic aldehydes . The reaction is carried out in a solvent mixture of propan-2-ol and water, with continuous stirring for approximately 2 hours . The resulting product is a white crystalline compound with a high melting point .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted tricyclic compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its analgesic activity. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s tricyclic structure and multiple functional groups make it suitable for the synthesis of advanced materials with specific electronic and mechanical properties.
Biological Research: Its potential antiproliferative and antimicrobial activities have been explored, indicating its usefulness in studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile involves its interaction with specific molecular targets. The compound’s imino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Aryl-12-imino-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitriles
- 3-Aryl-1,1,2,2-tetracyanocyclopropanes
Uniqueness
10-Imino-12-phenyl-9,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile is unique due to its specific tricyclic structure and the presence of multiple cyano groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H16N4O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
10-imino-12-phenyl-9,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile |
InChI |
InChI=1S/C19H16N4O2/c20-10-17(11-21)14-8-4-5-9-18(14)16(23)25-19(17,12-22)15(24-18)13-6-2-1-3-7-13/h1-3,6-7,14-15,23H,4-5,8-9H2 |
InChI-Schlüssel |
UGQUTVHZGQYSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC23C(C1)C(C(C(O2)C4=CC=CC=C4)(OC3=N)C#N)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)

![4-[(4-Chlorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B14943827.png)
![1-(3-Methoxyphenyl)-3-[1'-(phenylcarbonyl)-4,4'-bipiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943830.png)
![N'-[(E)-(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943845.png)

![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
![Acetamide, 2-[(1,3-dihydro-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl)thio]-N,N-di(2-propenyl)-](/img/structure/B14943857.png)
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)

